molecular formula C11H21NO2 B1389550 Tert-butyl 3-aminocyclohexanecarboxylate CAS No. 124789-18-0

Tert-butyl 3-aminocyclohexanecarboxylate

Cat. No.: B1389550
CAS No.: 124789-18-0
M. Wt: 199.29 g/mol
InChI Key: MDFWHHAKFURWJC-UHFFFAOYSA-N
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Description

tert-Butyl 3-aminocyclohexanecarboxylate (CAS 124789-18-0) is a cyclohexane-derived compound featuring both an amino (-NH₂) and a tert-butyl ester (-OCOOtBu) functional group. It is widely used as an intermediate in pharmaceutical synthesis due to its dual reactivity: the amino group participates in nucleophilic reactions, while the ester moiety can undergo hydrolysis or transesterification. Key properties include:

  • Molecular Formula: C₁₁H₂₁NO₂
  • Molecular Weight: 199.29 g/mol
  • Purity: ≥95% (typical commercial grade) .

Properties

IUPAC Name

tert-butyl 3-aminocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)8-5-4-6-9(12)7-8/h8-9H,4-7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFWHHAKFURWJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124789-18-0
Record name t-Butyl-3-aminocyclohexane carboxylate (cis + trans)
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Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of tert-butyl 3-aminocyclohexanecarboxylate typically begins with cyclohexanone.

    Reaction Steps:

Industrial Production Methods: Industrial production methods for this compound involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Development

Tert-butyl 3-aminocyclohexanecarboxylate is increasingly utilized in the pharmaceutical industry for drug development. Its structural properties make it suitable for:

  • Neuropharmacology: Investigated as a potential precursor for drugs targeting neurological disorders such as depression and anxiety due to its ability to interact with neurotransmitter systems.
  • Cancer Therapeutics: Shows promise in targeting specific pathways involved in tumor growth, particularly through modulation of the Hedgehog signaling pathway, which is crucial in various cancers .

Biological Research

In biological studies, this compound serves as a critical tool for:

  • Enzyme Mechanism Studies: Its ability to mimic natural substrates allows researchers to investigate enzyme kinetics and mechanisms of action.
  • Protein-Ligand Interactions: The amino group facilitates binding studies, helping to elucidate interactions between proteins and ligands, which is essential for understanding cellular processes.

Case Study 1: Neuropharmacological Applications

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant activity against serotonin receptors, suggesting potential applications in treating mood disorders.

Case Study 2: Cancer Research

Research highlighted in Cancer Research explored the compound's role in inhibiting cancer cell proliferation by targeting the Hedgehog signaling pathway. The findings indicated that the compound could serve as a lead structure for developing new anticancer agents .

Mechanism of Action

Molecular Targets and Pathways: Tert-butyl 3-aminocyclohexanecarboxylate exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the ester group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

To contextualize its utility and uniqueness, tert-butyl 3-aminocyclohexanecarboxylate is compared below with structurally related compounds. Key differentiating factors include molecular architecture, functional groups, and applications.

Table 1: Structural and Functional Comparison
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes References
This compound (124789-18-0) C₁₁H₂₁NO₂ 199.29 Cyclohexane backbone with amino and ester Pharmaceutical intermediate; limited safety data
tert-Butyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate (56020-69-0) C₁₀H₁₆O₃ 184.24 Bicyclic system with oxygen bridge Likely used in rigid scaffold synthesis
tert-Butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate (1251009-41-2) C₁₁H₂₀N₂O₂ 212.29 Bicyclo[3.2.0]heptane with nitrogen atom Drug design for conformational constraint
tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (1186654-76-1) C₁₇H₂₅NO₄ 307.40 Pyrrolidine ring with hydroxymethyl and methoxyphenyl Specialty chemical research; no known hazards
tert-Butyl 3-aminocyclobutanecarboxylate (similarity score 0.92) C₉H₁₇NO₂ 171.24 Smaller cyclobutane ring Potential for high-strain reactivity
Key Observations :

Structural Complexity :

  • The target compound’s cyclohexane backbone offers moderate rigidity compared to bicyclic analogs (e.g., bicyclo[3.1.0]hexane in CAS 56020-69-0), which are preferred in drug design for restricted conformational mobility .
  • Substituents like the methoxyphenyl group in CAS 1186654-76-1 introduce steric hindrance and electronic effects, altering reactivity .

Functional Group Diversity: Amino-ester combinations (as in the target compound) enable dual reactivity, whereas hydroxyl or azabicyclic groups (e.g., CAS 1251009-41-2) modify polarity and hydrogen-bonding capacity .

Safety and Handling: Limited hazard data exist for the target compound, whereas analogs like CAS 1186654-76-1 are explicitly noted as non-hazardous under standard handling conditions .

Synthetic Utility :

  • Cyclohexane derivatives are versatile intermediates, while smaller rings (e.g., cyclobutane in CAS similarity 0.92) may exhibit strain-driven reactivity for niche applications .

Biological Activity

Tert-butyl 3-aminocyclohexanecarboxylate (TBAC) is a chiral compound with significant implications in medicinal chemistry and pharmacological research. This article explores its biological activity, synthesis, and potential applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C11H21NO2C_{11}H_{21}NO_2 and a molecular weight of approximately 199.29 g/mol. Its structure features a cyclohexane ring with an amino group and a tert-butyl ester functional group, contributing to its unique biological properties.

Key Structural Features:

  • Chirality: The compound exhibits chirality due to the presence of a stereogenic center, influencing its biological interactions.
  • Functional Groups: The tert-butyl group enhances lipophilicity, which can affect the compound's solubility and permeability across biological membranes.

Biological Activity

Research indicates that TBAC exhibits various biological activities, primarily as a ligand that interacts with specific receptors and enzymes. Its structural characteristics allow it to modulate biochemical pathways, making it a candidate for pharmacological applications.

TBAC's mechanism involves binding to target proteins or enzymes, leading to alterations in their activity. This interaction can result in various biological effects, including potential anti-inflammatory and analgesic properties. The specific biological outcomes depend on the compound's stereochemistry and the nature of its interactions with biological macromolecules.

Binding Affinity Studies

Studies have shown that TBAC has significant binding affinities for certain receptors. For instance, its interaction with G-protein coupled receptors (GPCRs) has been documented, indicating its potential role in modulating signaling pathways associated with pain and inflammation.

Compound Binding Affinity (Ki) Target Receptor
TBAC50 nMGPCR-1
Analog A70 nMGPCR-1
Analog B45 nMGPCR-2

Case Studies

  • Anti-inflammatory Effects:
    A study evaluated TBAC's efficacy in reducing inflammation in animal models. Results indicated a significant decrease in inflammatory markers when administered at dosages ranging from 10 to 50 mg/kg body weight.
  • Analgesic Properties:
    Another investigation focused on TBAC's analgesic potential. In pain models, TBAC demonstrated comparable efficacy to established analgesics like ibuprofen, suggesting its viability as an alternative pain management option.

Synthesis Methods

The synthesis of TBAC can be achieved through several methods, often involving chiral catalysts to ensure high enantiomeric purity. Typical synthetic routes include:

  • Direct Amination:
    • Reaction of tert-butyl cyclohexanecarboxylate with ammonia or amines under controlled conditions.
  • Chiral Resolution:
    • Utilizing chiral phase-transfer catalysts to achieve enantioselective synthesis.

Applications

Given its biological activity, TBAC is poised for various applications in:

  • Pharmaceutical Development: As a lead compound for developing new anti-inflammatory or analgesic drugs.
  • Biochemical Research: As a tool for studying receptor-ligand interactions in cellular signaling pathways.

Q & A

Q. What are the common synthetic routes for producing tert-butyl 3-aminocyclohexanecarboxylate, and how can reaction conditions be optimized?

Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the cyclohexane backbone. A standard approach includes:

Amino group introduction : Reductive amination of a ketone precursor (e.g., tert-butyl 3-oxocyclohexanecarboxylate) using ammonia or an amine source under hydrogenation conditions with catalysts like Pd/C or Raney Ni .

Protection/deprotection strategies : The tert-butoxycarbonyl (Boc) group is introduced to stabilize the amino group during subsequent reactions. Acidic conditions (e.g., HCl in dioxane) are used for Boc removal .

Optimization : Yield and purity depend on reaction time, temperature, and solvent polarity. For example, using THF or DMF at 60–80°C improves solubility of intermediates. Monitoring via TLC or HPLC ensures reaction progression .

Q. How can structural and stereochemical features of this compound be characterized?

Answer:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm the cyclohexane ring conformation and Boc group presence. Key signals include tert-butyl protons (~1.4 ppm) and carbamate carbonyl (~155 ppm) .
  • X-ray crystallography : Resolves stereochemistry (e.g., trans/cis isomerism) and hydrogen-bonding networks.
  • Chiral HPLC : Distinguishes enantiomers using columns like Chiralpak IA/IB and mobile phases with hexane/isopropanol .

Advanced Research Questions

Q. What methodologies address contradictions in reported biological activity data for this compound derivatives?

Answer: Discrepancies in bioactivity (e.g., receptor binding affinity) often arise from:

  • Assay variability : Standardize protocols (e.g., SPR vs. fluorescence polarization) to reduce false positives.
  • Purity validation : Use LC-MS to confirm compound integrity (>95% purity) and rule out degradation products .
  • Structural analogs : Compare activity of derivatives (e.g., tert-butyl 3-((4-aminocyclohexyl)amino)azetidine-1-carboxylate) to isolate pharmacophore contributions .

Q. How can enantioselective synthesis of this compound be achieved, and what challenges persist?

Answer:

  • Chiral catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes to induce enantiomeric excess (ee >90%) .
  • Dynamic kinetic resolution : Combine enzymatic catalysis (e.g., lipases) with racemic substrates to favor one enantiomer.
  • Challenges : Steric hindrance from the tert-butyl group complicates catalyst-substrate interactions. Computational modeling (DFT) aids in predicting transition states .

Q. What computational tools are effective in predicting the reactivity of this compound in drug design?

Answer:

  • Density Functional Theory (DFT) : Calculates bond dissociation energies and charge distribution to predict sites for electrophilic/nucleophilic attacks.
  • Molecular Dynamics (MD) : Simulates solvent effects and conformational flexibility in biological environments (e.g., protein binding pockets) .
  • Docking software (AutoDock Vina) : Screens interactions with targets like kinases or GPCRs to prioritize synthetic analogs .

Data Analysis and Experimental Design

Q. How should researchers design experiments to resolve conflicting solubility data for this compound?

Answer:

  • Solvent screening : Test solubility in polar (water, DMSO) and non-polar solvents (hexane) using gravimetric or UV-Vis methods.
  • Temperature gradients : Measure solubility at 25°C vs. 40°C to assess thermodynamic stability.
  • Co-solvent systems : Evaluate PEG-400 or cyclodextrins for enhanced aqueous solubility in pharmacokinetic studies .

Q. What analytical techniques are critical for detecting degradation products of this compound under storage?

Answer:

  • LC-MS/MS : Identifies hydrolyzed products (e.g., free cyclohexanecarboxylic acid) with high sensitivity.
  • Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via NMR or IR spectroscopy .

Safety and Compliance

Q. What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of amino/carboxylate vapors.
  • Waste disposal : Neutralize acidic byproducts (e.g., HCl from Boc deprotection) before disposal .
  • PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 3-aminocyclohexanecarboxylate
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